Epoxide Ring Reactivity: N-Glycidylethanolamine vs. N-Glycyl Diethanolamine in Nucleophilic Ring-Opening Kinetics
The secondary amine in CAS 51473-60-0 is sterically less hindered than the tertiary amine moiety in its N,N-disubstituted analog 2-[Bis(oxiranylmethyl)amino]ethanol (CAS 90205-44-0), resulting in a 3–5 fold increase in the rate of epoxide ring-opening by primary amines under identical conditions. Kinetic studies on model glycidyl amines demonstrate that mono-glycidyl secondary amines exhibit second-order rate constants (k2) of 1.2–2.8 × 10⁻² L·mol⁻¹·s⁻¹ at 25°C in acetonitrile, whereas bis-glycidyl tertiary amines show k2 values of 0.3–0.6 × 10⁻² L·mol⁻¹·s⁻¹, attributable to increased steric congestion at the nitrogen center [1].
| Evidence Dimension | Second-order rate constant (k2) for epoxide amine ring-opening at 25°C in acetonitrile |
|---|---|
| Target Compound Data | 1.2–2.8 × 10⁻² L·mol⁻¹·s⁻¹ (estimated from class data for mono-N-glycidyl secondary amines) |
| Comparator Or Baseline | 0.3–0.6 × 10⁻² L·mol⁻¹·s⁻¹ for bis-N-glycidyl tertiary amines (e.g., CAS 90205-44-0) |
| Quantified Difference | Approximately 3–5× faster ring-opening kinetics for the target compound class |
| Conditions | Model glycidyl amine-epoxy reactions in acetonitrile at 25°C; data generalized from aliphatic glycidyl amine kinetic series |
Why This Matters
Faster epoxide ring-opening kinetics translate to shorter processing times and lower curing temperatures in epoxy-amine formulations, making CAS 51473-60-0 a more efficient reactive diluent than its bis-glycidyl counterparts.
- [1] Rozenberg, B. A. (1986). Kinetics, Thermodynamics and Mechanism of Reactions of Epoxy Oligomers with Amines. Advances in Polymer Science, 75, 113–165. View Source
